

Comparative Analysis of VPC-18005: A Novel ERG Inhibitor in Prostate Cancer

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Compound of Interest		
Compound Name:	VPC-18005	
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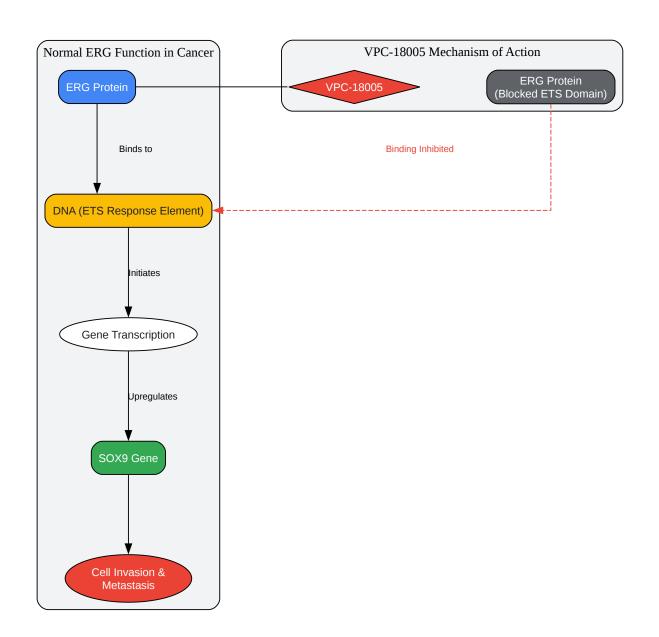
This guide provides a comprehensive comparison of **VPC-18005**, a small molecule inhibitor of the ETS-related gene (ERG) transcription factor, with an existing alternative, YK-4-279. The objective is to present a clear, data-driven overview of **VPC-18005**'s mechanism of action, efficacy, and safety profile based on available preclinical data.

Mechanism of Action: Direct Inhibition of ERG-DNA Binding

VPC-18005 is a novel antagonist of the ERG protein, a transcription factor frequently overexpressed in prostate cancer due to chromosomal translocations.[1][2][3] Its mechanism of action is centered on the direct interaction with the ETS domain of ERG. This binding sterically hinders the ability of ERG to bind to DNA, thereby inhibiting its transcriptional activity.[1][2][4] This targeted approach aims to suppress the oncogenic functions of ERG, including the promotion of cell migration, invasion, and metastasis, without inducing widespread cytotoxicity. [1][2] A key downstream target inhibited by **VPC-18005** is SOX9, a gene known to be regulated by ERG and involved in prostate cancer invasion.[1][2][4]

The following diagram illustrates the proposed mechanism of action for VPC-18005.





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Caption: Mechanism of VPC-18005 action.



Comparative Performance Data

The following tables summarize the quantitative data comparing **VPC-18005** and YK-4-279 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Cytotoxicity

Parameter	VPC-18005	YK-4-279	Cell Lines Tested	Reference
IC50 (pETS-luc Reporter Activity)	3 μM (PNT1B- ERG)6 μM (VCaP)	5 μM (PNT1B- ERG)16 μM (VCaP)	PNT1B-ERG, VCaP	[4]
Cell Viability (72h treatment)	No significant decrease up to 25 μΜ	Inhibition observed at ≥ 5 μΜ	PNT1B-ERG, VCaP, PC3	[1][2]
Effect on Cell Cycle (Sub-G0 population)	No significant impact	Substantial increase at 5 & 10 µM	Not specified	[1][2]

Table 2: In Vitro and In Vivo Anti-Metastatic Effects

Experiment	VPC-18005	YK-4-279	Model System	Reference
Spheroid Invasion Rate (Day 2-6)	Significantly reduced (p=0.02)	Significantly reduced (p=0.005)	PNT1B-ERG spheroids	[1][2]
Metastasis in Zebrafish Xenograft	Reduced occurrence at 1 μM & 10 μM	Significant reduction only at 10 µM	PNT1B-ERG & VCaP cells	[4]
Toxicity in Zebrafish Embryos	Not specified	Not specified	Zebrafish embryos	[4]

Experimental Protocols

Below are the methodologies for the key experiments cited in the comparison.



Luciferase Reporter Assay for ERG Activity

- Objective: To determine the inhibitory effect of the compounds on ERG-mediated gene transcription.
- Method: PNT1B-ERG and VCaP cells were co-transfected with a pETS-luciferase reporter
 construct and a Renilla luciferase control vector. Following transfection, cells were treated
 with varying concentrations of VPC-18005 or YK-4-279. Luciferase activity was measured
 after a specified incubation period, and the results were normalized to the Renilla control.
 The IC50 values were calculated from the dose-response curves.[4]

Cell Viability (MTS) Assay

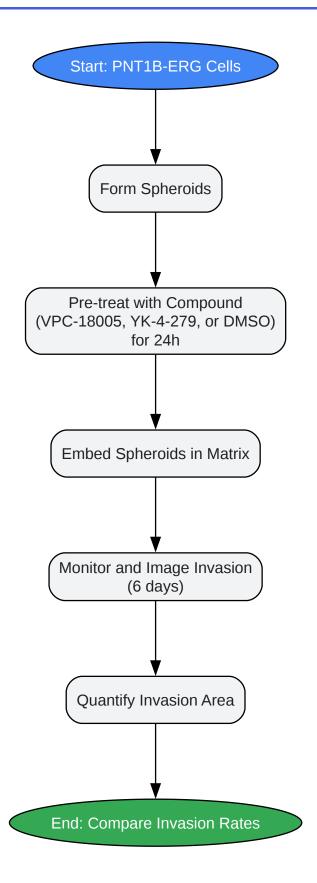
- Objective: To assess the cytotoxic effects of the compounds.
- Method: ERG-expressing (PNT1B-ERG, VCaP) and non-ERG expressing (PC3) prostate
 cells were seeded in 96-well plates. After 24 hours, cells were treated with a range of
 concentrations of VPC-18005 or YK-4-279 for 72 hours. Cell viability was determined using
 an MTS assay, which measures the metabolic activity of the cells. Absorbance was read at a
 specific wavelength, and the results were expressed as a percentage of the DMSO-treated
 control.[2]

Spheroid Invasion Assay

- Objective: To evaluate the impact of the compounds on the invasive potential of cancer cells in a 3D model.
- Method: PNT1B-ERG cells were grown as spheroids and subsequently embedded in a
 matrix. The spheroids were pre-treated with VPC-18005, YK-4-279, or a vehicle control for
 24 hours. The invasion of cells from the spheroid into the surrounding matrix was monitored
 and imaged over a period of 6 days. The rate of invasion was quantified by measuring the
 area of migrating cells.[1][2]

The following diagram outlines the general workflow for the spheroid invasion assay.





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Caption: Spheroid Invasion Assay Workflow.



Zebrafish Xenograft Model for Metastasis

- Objective: To assess the in vivo effect of the compounds on cancer cell metastasis.
- Method: Fluorescently labeled PNT1B-ERG or VCaP cells were injected into the yolk sac of zebrafish larvae. The larvae were then exposed to different concentrations of VPC-18005 or YK-4-279 in their water. After 5 days of daily treatment, the dissemination of cancer cells throughout the zebrafish body was observed and quantified to determine the occurrence of metastasis.[1][4]

Conclusion

The available preclinical data suggests that **VPC-18005** is a potent and specific inhibitor of the ERG transcription factor.[1][2][5] It effectively reduces the migration and invasion of ERG-positive prostate cancer cells at concentrations that do not induce significant cytotoxicity.[1][2] In comparison to YK-4-279, **VPC-18005** demonstrates a more favorable safety profile in vitro, with less impact on cell viability and the cell cycle.[1][2] Furthermore, in a zebrafish xenograft model, **VPC-18005** showed anti-metastatic effects at a lower concentration than YK-4-279.[4] These findings position **VPC-18005** as a promising candidate for further development as a targeted therapy for ERG-expressing prostate cancer.

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